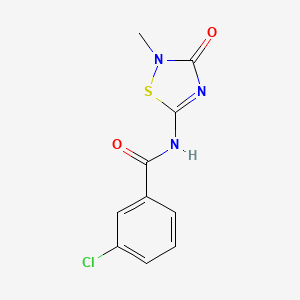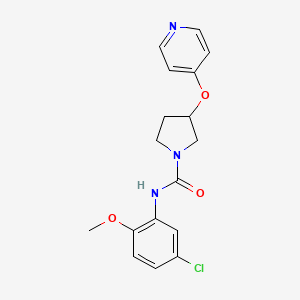
3,4-difluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown potential as a therapeutic agent for a variety of conditions, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
Tumor Diagnosis and PET Radiotracer Development
A study by Abate et al. (2011) explored hybrid structures between PB28 and RHM-1, both high-affinity σ2 receptor ligands, for their potential in tumor diagnosis and as σ2 PET tracer candidates. Compounds with excellent σ(1)/σ(2) selectivities showed promising results, although their interaction with P-gp may limit their application in σ(2) receptor PET imaging for tumors overexpressing P-gp. Compound 15a, with moderate P-gp interaction, was highlighted as an interesting tool for σ(2) PET tracer development in such tumors (Abate et al., 2011).
Cardiovascular Agent Development
Miyake et al. (1983) synthesized derivatives of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol as part of research into cardiovascular agents. These compounds, prepared through a series of reactions starting from 3,4-dihydro-1 (2H)-naphthalenone derivatives, were tested for vasodilating activity in dogs and for β-blocking activity, showcasing the compound's potential in cardiovascular therapy (Miyake et al., 1983).
Opioid Ligand Synthesis and Evaluation
Deekonda et al. (2016) reported on the design, synthesis, and structure-activity relationship of novel small molecule opioid ligands based on the 5-amino substituted (tetrahydronaphthalen-2-yl)methyl moiety. Their research aimed at developing compounds with moderate to good binding affinities towards the μ opioid receptor, demonstrating the potential of these compounds in opioid receptor research (Deekonda et al., 2016).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives to explore their solid-state properties and hydrogen bonding interactions. Among these derivatives, a compound exhibited a significant color transition in response to fluoride anion, showcasing its utility in naked-eye detection of fluoride anion in solution. This indicates a potential application in chemical sensing and environmental monitoring (Younes et al., 2020).
Propriétés
IUPAC Name |
3,4-difluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-15-6-5-13(9-16(15)20)17(22)21-11-18(23)8-7-12-3-1-2-4-14(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUKJBSFSNKZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2802607.png)



![1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2802611.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)


![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)


![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)